![molecular formula C18H12BrN3O2S B2588592 N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-57-1](/img/structure/B2588592.png)
N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H12BrN3O2S and its molecular weight is 414.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines. This compound exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrido-Thieno Core : This process generally requires cyclization reactions under acidic or basic conditions.
- Amidation : The brominated intermediate is coupled with the appropriate amine to form the carboxamide linkage.
Biological Activity
This compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, it has shown promising results in inhibiting Aurora-A kinase, a target in cancer therapy. In vitro studies have demonstrated its ability to reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities . It interacts with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound may reduce the availability of tetrahydrofolate necessary for pyrimidine synthesis .
The mechanism of action for this compound involves binding to specific molecular targets within cells:
- Kinase Inhibition : The compound selectively binds to and inhibits various kinases involved in cell signaling pathways that regulate cell division and survival.
- Interaction with DHFR : By blocking DHFR activity, it disrupts folate metabolism and subsequently impairs DNA synthesis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy Study : A study evaluating the antitumor efficacy of this compound demonstrated a significant reduction in tumor growth in xenograft models when treated with varying doses of the compound .
- Enzyme Binding Studies : Research focused on the binding affinity of the compound to DHFR revealed a competitive inhibition mechanism with a calculated IC50 value indicating strong binding affinity .
Comparative Analysis
The unique structural features of this compound can be compared with similar compounds in terms of biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrido-thieno core with brominated phenyl | Anticancer and enzyme inhibition |
Other Pyrido Derivatives | Varying substitutions on pyrido core | Variable anticancer activities |
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. Its structure allows it to interact with specific molecular targets involved in cancer proliferation and survival. Research indicates that compounds with similar pyrido[1,2-a]pyrimidine cores are effective against various cancers, including melanoma and breast cancer. For instance, studies have highlighted the importance of the pyrido core in enhancing the binding affinity to targets such as phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) .
Enzyme Inhibition
N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been identified as a potential inhibitor of specific kinases involved in inflammatory processes and cancer progression. The mechanism of action typically involves competitive inhibition at the active sites of these enzymes, which can lead to reduced cell proliferation and survival .
Binding Affinity Studies
Studies have focused on the binding interactions between this compound and various biological receptors or enzymes. Understanding these interactions is crucial for optimizing its biological activity. For example, research into its affinity for certain kinases has revealed insights into its potential use as a therapeutic agent for inflammatory diseases and cancers .
Mechanistic Insights
The compound's mechanism of action often involves interference with critical signaling pathways within cells, particularly those related to cell growth and apoptosis. This interference can be beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Attributes |
---|---|---|
This compound | Pyrido core fused with thieno structure | Potential anticancer properties |
N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | Similar core with different substitution | Enhanced enzyme inhibition |
N-(4-bromo-3-methylphenyl)-pyrazine-2-carboxamide | Different heterocyclic core | Distinct biological properties |
Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of compounds within this chemical class against various malignancies. For instance, a trial investigating the effects of pyrido[1,2-a]pyrimidine derivatives on glioblastoma has shown encouraging preliminary results regarding tumor reduction .
Laboratory Studies
Laboratory studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines when tested in vitro. These studies typically involve assessing cell viability following treatment with varying concentrations of the compound .
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c1-10-8-11(5-6-13(10)19)20-16(23)14-9-12-17(25-14)21-15-4-2-3-7-22(15)18(12)24/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOQSIOFGSLZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.